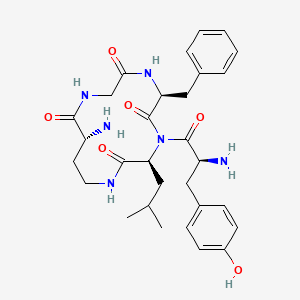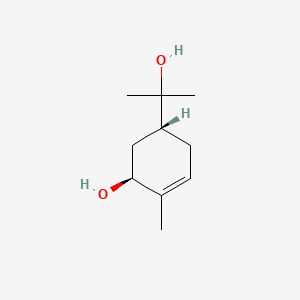
トランス-ソブレロール
概要
説明
trans-Sobrerol: is a terpenoid-like compound with the chemical formula C10H18O2 . It is a stereoisomer of sobrerol and is known for its mucolytic properties, which means it helps in breaking down mucus. This compound was first discovered by Ascanio Sobrero as an oxidation product of terpenes .
科学的研究の応用
trans-Sobrerol has a wide range of applications in scientific research:
作用機序
Target of Action
Trans-Sobrerol, also known as Sobrerol, is primarily a mucolytic agent . It targets the mucus in the respiratory tract, particularly in patients with chronic respiratory diseases . Its primary role is to fluidify mucus, increase mucociliary clearance, and exert antioxidant activity .
Mode of Action
Trans-Sobrerol interacts with the mucus in the respiratory tract, reducing its viscosity and promoting its clearance . This is achieved by altering the structure of the mucus, making it less thick and sticky, and therefore easier to be moved by the cilia in the respiratory tract. The antioxidant activity of Trans-Sobrerol also plays a role in its therapeutic effects, potentially reducing inflammation and oxidative stress in the respiratory tract .
Biochemical Pathways
Trans-Sobrerol is derived from α-pinene through enzymatic conversion . This process involves the oxidation and reduction reactions of chiral pinene, leading to several possible isomers of carvone and sobrerol . The Cytochrome P450 mutant from Bacillus megaterium is used to convert α-pinene into Trans-Sobrerol .
Pharmacokinetics
The pharmacokinetics of Trans-Sobrerol involve absorption, distribution, metabolism, and excretion (ADME). A study has shown that a human equivalent dose of 486 mg of Sobrerol administered thrice daily demonstrated the highest therapeutic efficacy . The absorption lag time was found to be 0.18 hours, and the gastrointestinal transit time was 8 hours .
Result of Action
The primary result of Trans-Sobrerol’s action is the reduction of mucus viscosity and promotion of its clearance in the respiratory tract . This leads to improved respiratory function in patients with chronic respiratory diseases. The antioxidant activity of Trans-Sobrerol may also contribute to reducing inflammation and oxidative stress in the respiratory tract .
Action Environment
The action of Trans-Sobrerol can be influenced by various environmental factors. For instance, the enzymatic conversion of α-pinene to Trans-Sobrerol can be affected by the presence of air and water . Furthermore, the effectiveness of Trans-Sobrerol as a mucolytic agent may be influenced by the patient’s hydration status, as adequate hydration can help thin mucus and promote its clearance.
生化学分析
Biochemical Properties
trans-Sobrerol plays a significant role in biochemical reactions, particularly in the respiratory system. It interacts with various enzymes and proteins involved in mucus production and clearance. One of the key interactions is with mucin glycoproteins, where trans-Sobrerol helps to reduce the viscosity of mucus, making it easier to clear from the airways . Additionally, trans-Sobrerol has been shown to interact with enzymes such as mucinases, which break down mucin, further aiding in mucus clearance .
Cellular Effects
trans-Sobrerol exerts several effects on different types of cells and cellular processes. In epithelial cells lining the respiratory tract, trans-Sobrerol enhances mucociliary clearance by reducing mucus viscosity and promoting the activity of cilia . It also influences cell signaling pathways related to inflammation and immune response, potentially reducing inflammation in the airways . Furthermore, trans-Sobrerol has been observed to affect gene expression related to mucus production, leading to a decrease in mucus hypersecretion .
Molecular Mechanism
The molecular mechanism of action of trans-Sobrerol involves its interaction with mucin glycoproteins and mucinases. By binding to mucin glycoproteins, trans-Sobrerol reduces the cross-linking between mucin molecules, thereby decreasing mucus viscosity . Additionally, trans-Sobrerol activates mucinases, which further break down mucin, facilitating mucus clearance . These interactions result in improved mucociliary clearance and reduced mucus hypersecretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-Sobrerol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy may decrease over prolonged periods due to degradation . Long-term studies have shown that trans-Sobrerol maintains its mucoregulating effects for several hours, but repeated administration may be necessary to sustain its benefits . Additionally, in vitro studies have demonstrated that trans-Sobrerol does not exhibit significant cytotoxicity, even with prolonged exposure .
Dosage Effects in Animal Models
The effects of trans-Sobrerol vary with different dosages in animal models. At low to moderate doses, trans-Sobrerol effectively reduces mucus viscosity and enhances mucociliary clearance without causing adverse effects . At high doses, trans-Sobrerol may exhibit toxic effects, including irritation of the respiratory tract and potential disruption of normal cellular functions . Threshold effects have been observed, where the benefits of trans-Sobrerol plateau beyond a certain dosage, indicating that optimal dosing is crucial for its therapeutic efficacy .
Metabolic Pathways
trans-Sobrerol is involved in several metabolic pathways, primarily related to its metabolism in the liver. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed and excreted through the kidneys . trans-Sobrerol’s interaction with cytochrome P450 enzymes may also influence the metabolism of other drugs, highlighting the importance of considering potential drug interactions .
Transport and Distribution
Within cells and tissues, trans-Sobrerol is transported and distributed through various mechanisms. It is absorbed into the bloodstream and distributed to the respiratory tract, where it exerts its mucoregulating effects . trans-Sobrerol interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . The compound’s localization in the respiratory tract is crucial for its therapeutic action, as it directly targets mucus production and clearance .
Subcellular Localization
trans-Sobrerol’s subcellular localization is primarily within the epithelial cells of the respiratory tract. It is found in the cytoplasm and interacts with mucin glycoproteins and mucinases to exert its effects . The compound’s activity is influenced by its localization, as it needs to be in close proximity to its target molecules to effectively reduce mucus viscosity and promote clearance . Post-translational modifications and targeting signals may also play a role in directing trans-Sobrerol to specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: trans-Sobrerol can be synthesized from α-pinene through a series of chemical reactions. One common method involves the oxidation of α-pinene using a Cytochrome P450 mutant from Bacillus megaterium . This enzymatic conversion is followed by classical ester synthesis, such as acid chloride reactions in organic solvents, or a more environmentally friendly approach using lipase catalysis .
Industrial Production Methods: In industrial settings, trans-Sobrerol is produced through large-scale synthesis involving multiple steps. One such method includes the use of lipase as a catalyst to achieve high yields of optically pure trans-Sobrerol . The process typically involves eight steps and results in a 26% overall yield .
化学反応の分析
Types of Reactions: trans-Sobrerol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with hydroxyl radicals in aqueous solutions . This reaction is significant in atmospheric chemistry as trans-Sobrerol is a primary product in the oxidation of β-pinene .
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals (·OH) in aqueous solutions at room temperature (304±3 K) and 1 atm pressure.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Acid chlorides in organic solvents or lipase catalysis for esterification.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of trans-Sobrerol, such as 8-p-menthen-1,2-diol .
類似化合物との比較
cis-Sobrerol: Another stereoisomer of sobrerol with similar mucolytic properties.
8-p-Menthen-1,2-diol: A product of the oxidation of β-pinene, similar to trans-Sobrerol.
Verbenol and Verbenone: Compounds produced from the biotransformation of α-pinene.
Uniqueness: trans-Sobrerol is unique due to its specific stereochemistry, which influences its reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
(1R,5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDMTHRBGUBUCO-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](C[C@H]1O)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191627 | |
| Record name | (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38235-58-4, 42370-41-2 | |
| Record name | (+)-trans-Sobrerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sobrerol, (+)-trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038235584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S-trans)-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-5-hydroxy-α,α,4-trimethylcyclohex-3-ene-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOBREROL, TRANS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3209BKF16V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-sobrerol?
A: The molecular formula of trans-sobrerol is C10H18O2, and its molecular weight is 170.25 g/mol. []
Q2: What spectroscopic data is available for trans-sobrerol characterization?
A2: Researchers commonly employ various spectroscopic methods to characterize trans-sobrerol:
- IR Spectroscopy: Reveals characteristic absorption bands corresponding to hydroxyl groups (O-H stretching), methyl groups (C-H stretching), and other functional groups. [, ]
- NMR Spectroscopy: Provides detailed information about the structure and stereochemistry of trans-sobrerol, including 1H NMR and 13C NMR data. [, , , ]
- Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern of trans-sobrerol, often used in combination with gas chromatography (GC/MS) for analysis. [, , , ]
Q3: Are there different solid-state forms of trans-sobrerol?
A: Yes, trans-sobrerol enantiomers and racemates have been extensively studied in their solid state. Research has revealed the existence of polymorphism in cis-sobrerol racemates through thermal analysis. []
Q4: Can you elaborate on the crystal structure of trans-sobrerol?
A: The crystal structure of (±)-cis-sobrerol has been determined, revealing two molecules in the asymmetric unit connected by O-H...O hydrogen bonds and C-H...O weak contacts. These structural features contribute to the stability differences observed between cis- and trans-sobrerol racemic compounds. []
Q5: How is trans-sobrerol metabolized in rats?
A: In rats, trans-sobrerol undergoes biotransformation primarily through oxidation at allylic C(sp3) atoms and glucuronidation of secondary or tertiary alcoholic groups. The resulting mono-beta-glucuronides are excreted in bile and participate in enterohepatic circulation. []
Q6: What are the major metabolites of trans-sobrerol in rats?
A: Key metabolites identified in rat urine, bile, and feces include 8-hydroxycarvotanacetone (HCA), various hydroxylated derivatives, and glucuronide conjugates. [, , ]
Q7: Can trans-sobrerol be synthesized through catalytic reactions?
A: Yes, trans-sobrerol can be produced through the alcoholysis of pinene epoxides, with tetracyanoethylene acting as a catalyst. This reaction yields 8-alkyl ethers of trans-sobrerol and other related compounds. []
Q8: Can microorganisms transform trans-sobrerol?
A: Yes, fungi like Armillariella mellea (honey fungus) can enantioselectively transform trans-sobrerol. Studies show that the transformation of (±)α‐terpineol by A. mellea produces an excess of (4R)‐trans‐sobrerol. [, , ]
Q9: Can trans-sobrerol be produced through biotransformation?
A: Yes, trans-sobrerol is a known biotransformation product of α-pinene by several fungi, including Aspergillus niger. Optimization of fermentation conditions like substrate concentration, time, and temperature can enhance its production. [, ]
Q10: What are the pharmacological properties of trans-sobrerol?
A: Trans-sobrerol is recognized for its mucofluidifying properties and is used in pharmaceutical preparations. Analytical methods, such as gas-liquid chromatography, have been developed to quantify trans-sobrerol in these formulations. [, ]
Q11: Can trans-sobrerol be used as a chiral building block in drug synthesis?
A: Yes, trans-sobrerol can be resolved into its enantiomers using lipase-catalyzed transesterification. This process allows for the preparation of enantiomerically enriched trans-sobrerol, which can serve as valuable chiral building blocks for synthesizing pharmaceutical compounds. [, ]
Q12: What is the environmental fate of trans-sobrerol?
A: As a product of α-pinene atmospheric oxidation, trans-sobrerol tends to associate with liquid particles in the atmosphere. It undergoes aqueous phase oxidation by atmospheric oxidants like hydroxyl radicals (•OH). []
Q13: How fast does trans-sobrerol react with hydroxyl radicals in the atmosphere?
A: The rate constant for the reaction between trans-sobrerol and hydroxyl radicals (•OH) in the aqueous phase has been determined to be (3.05 ± 0.5) × 109 L/(mol·s) at room temperature. []
Q14: What analytical techniques are used to study trans-sobrerol's environmental fate?
A: Researchers employ liquid chromatography coupled with mass spectrometry (LC/MS) to identify reaction products formed during the aqueous phase oxidation of trans-sobrerol by hydroxyl radicals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


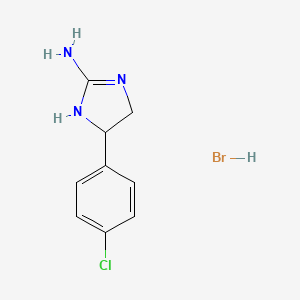

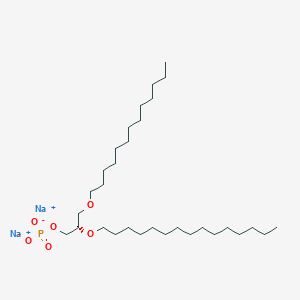
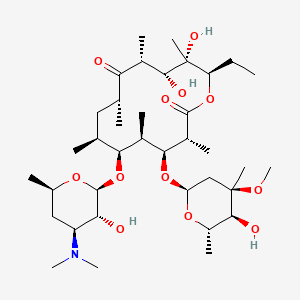
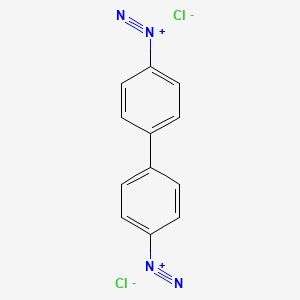
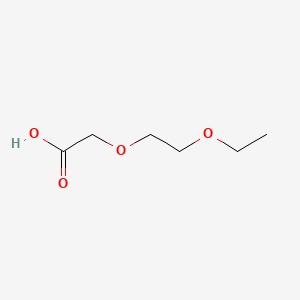

![5-Phenoxy-3,4-dihydrobenzo[b][1,7]naphthyridin-1(2h)-one](/img/structure/B1195556.png)

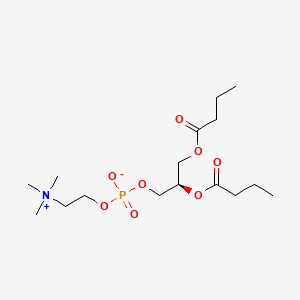
![[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1195560.png)
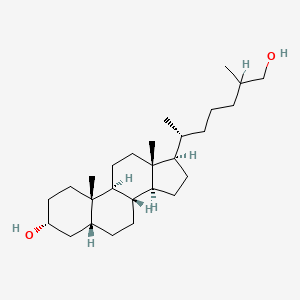
![N'-heptyl-N-[6-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]-[6-[[3-[heptyl(methyl)amino]-3-oxopropanoyl]amino]hexyl]amino]hexyl]-N'-methylpropanediamide](/img/structure/B1195565.png)
